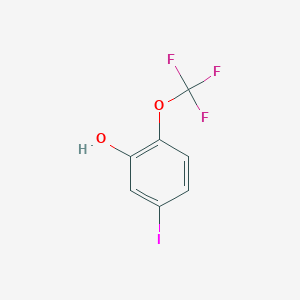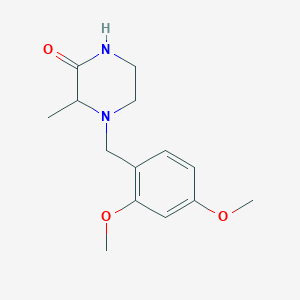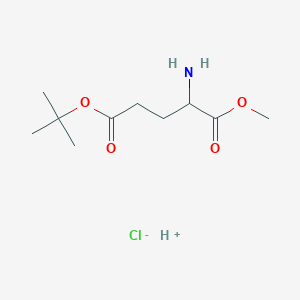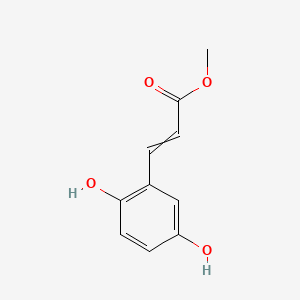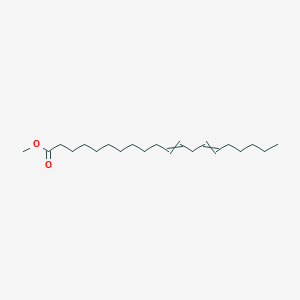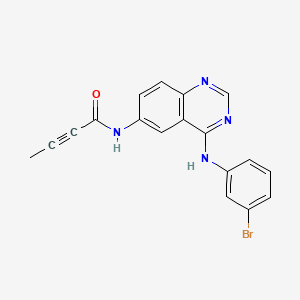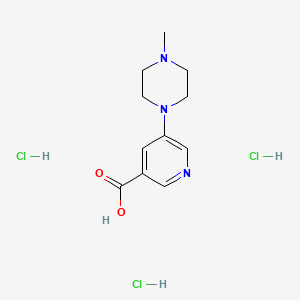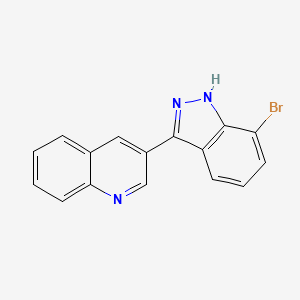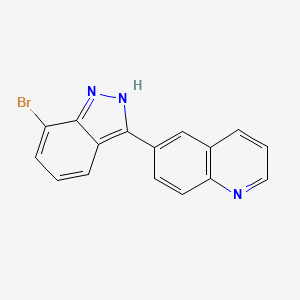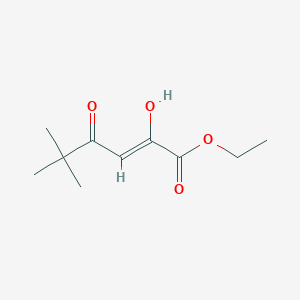
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is an organic compound with the molecular formula C10H16O4 It is known for its unique structure, which includes a hydroxy group, a keto group, and a double bond within a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate typically involves the esterification of 2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4-dioxo-5,5-dimethyl 2-hexenoic acid ethyl ester.
Reduction: Formation of 2-Hydroxy-4-hydroxy-5,5-dimethyl 2-hexenoic acid ethyl ester.
Substitution: Formation of amides or other substituted esters.
Aplicaciones Científicas De Investigación
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or activation of enzymatic activity, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid: The parent acid of the ester.
2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid propyl ester: A similar ester with a propyl group.
Uniqueness
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.
Propiedades
IUPAC Name |
ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h6,11H,5H2,1-4H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQXLGAGMBFGI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C(C)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)
